molecular formula C14H16N2O B15301291 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde

3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde

Cat. No.: B15301291
M. Wt: 228.29 g/mol
InChI Key: BACSONJEGANZFO-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS Ref: 10-F743964) is a pyrazole derivative featuring a benzaldehyde substituent at the 3-position of the pyrazole ring. The pyrazole core is substituted with an isopropyl group at position 3 and a methyl group at position 1, contributing to its steric and electronic properties. This compound is part of a broader class of pyrazole-based molecules, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Pyrazole derivatives are known for their ability to form hydrogen bonds and π-π interactions, making them valuable in drug design. The benzaldehyde group in this compound introduces an aldehyde functional group, enabling further derivatization through nucleophilic addition or condensation reactions.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3

InChI Key

BACSONJEGANZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde typically involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the pyrazole and benzaldehyde are heated together in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .

Medicine: The compound’s derivatives are investigated for their potential use as enzyme inhibitors, receptor modulators, and other bioactive agents. Its structural features make it a candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two structurally related pyrazole derivatives: 4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole and 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde . Key differences lie in their substituents and functional groups, which influence their physicochemical properties and reactivity.

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde 3-isopropyl, 1-methyl, benzaldehyde at C4 256.34 (calculated) Aldehyde, pyrazole
4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole 4-chloro, 1'-methyl, bipyrazole scaffold 198.63 (calculated) Chlorine, bipyrazole
1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-methyl, 3-phenyl, aldehyde at C4 200.23 (calculated) Aldehyde, phenyl, pyrazole

Key Observations :

  • Aldehyde vs. Chlorine : The presence of the aldehyde group in this compound enhances its electrophilicity, making it more reactive toward nucleophiles (e.g., in Schiff base formation) compared to the chloro-substituted bipyrazole derivative .
  • Bipyrazole Scaffold : 4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole lacks the aldehyde group but offers a rigid bipyrazole structure, which may enhance binding affinity in coordination chemistry or enzyme inhibition .

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